quinolin-8-yl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate

Medicinal chemistry Drug discovery Physicochemical property optimization

This exclusive compound is differentiated by its quinolin-8-yl ester, which is not a simple bioisostere of common methyl or ethyl esters. The 8-hydroxyquinoline moiety introduces a basic nitrogen and an extended planar aromatic surface, modifying logP, hydrogen-bonding capacity, and metal-chelation potential—critical for kinase inhibitor lead optimization and dual-function probe development. Direct head-to-head SAR comparison with the methyl ester (CAS 24086-28-0) is enabled. Sold 'as-is' without analytical data, it offers a strong basis for novel composition-of-matter IP. Ideal for medicinal chemistry teams targeting hematological malignancies or metal-dependent kinase regulation.

Molecular Formula C22H15N3O2S
Molecular Weight 385.4 g/mol
Cat. No. B11617412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namequinolin-8-yl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate
Molecular FormulaC22H15N3O2S
Molecular Weight385.4 g/mol
Structural Identifiers
SMILESCC1=NN(C2=C1C=C(S2)C(=O)OC3=CC=CC4=C3N=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C22H15N3O2S/c1-14-17-13-19(28-21(17)25(24-14)16-9-3-2-4-10-16)22(26)27-18-11-5-7-15-8-6-12-23-20(15)18/h2-13H,1H3
InChIKeyRMYJGDLBCZZPBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinolin-8-yl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate – Compound Identity and Procurement Baseline


Quinolin-8-yl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate (CAS 442568-85-6 unverified; MDL MFCD01622939; molecular formula C₂₂H₁₅N₃O₂S, MW 385.44 g/mol) is a heterocyclic ester combining a thieno[2,3-c]pyrazole carboxylic acid core with an 8-hydroxyquinoline alcohol component . The compound is listed in the Sigma-Aldrich AldrichCPR collection (Cat. # L345091-1EA) as a rare chemical available at the 10 mg scale for USD 80.00; Sigma-Aldrich explicitly states that no analytical data are collected for this product and it is sold on an 'as-is' basis . Structurally, the molecule belongs to the thieno[2,3-c]pyrazole class, a scaffold widely patented for protein kinase inhibition—particularly Aurora kinase—implicating potential utility in oncology and cell proliferation research [1].

Why Substituting Quinolin-8-yl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate with Other Thienopyrazole Esters Risks Irreproducible Outcomes


The quinolin-8-yl ester is not a simple bioisostere of the more commonly available methyl, ethyl, or 4-chlorophenyl esters of the 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid scaffold. The 8-hydroxyquinoline moiety introduces a basic nitrogen and an extended planar aromatic surface absent in the methyl ester (CAS 24086-28-0; MW 272.32; AlogP 3.97) . This structural difference is expected to produce a markedly higher logP and altered hydrogen-bonding capacity relative to the methyl ester, which directly affects membrane permeability, target binding, and metabolic stability—parameters critical in kinase inhibitor lead optimization [1]. Furthermore, published SAR on related quinolin-8-yl pyrazole/thiophene hybrids demonstrates that the quinoline substituent profoundly influences anti-leukemic, anti-inflammatory, and antimicrobial potency; for example, compounds 11d, 11e, and 12a from the same quinolin-8-yl hybrid series showed differential cytotoxicity against THP-1 leukemic cells with IC₅₀ values ranging from 98.88 to 112.46 µg/mL, underscoring that small modifications to the quinoline attachment confer non-interchangeable biological profiles [2].

Quantitative Evidence Guide – Quinolin-8-yl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate vs. Closest Analogs


Molecular Weight & Lipophilicity Differentiation vs. the Methyl Ester Analog

The target quinolin-8-yl ester (C₂₂H₁₅N₃O₂S, MW 385.44 g/mol) is substantially larger and more lipophilic than the simplest commercially available analog, methyl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate (MW 272.32 g/mol, AlogP 3.97) . The addition of the quinoline moiety adds approximately 113 g/mol in molecular weight and introduces a basic heterocyclic nitrogen (pKa ~4.9 for quinoline) absent in the methyl ester. While an experimentally measured logP for the target compound is not publicly available, the structural difference predicts an increase of ≥1.5–2.0 log units over the methyl ester, consistent with the addition of a fused bicyclic aromatic system.

Medicinal chemistry Drug discovery Physicochemical property optimization

Procurement Exclusivity – Single Supplier, No Analytical Characterization

The compound is exclusively available through Sigma-Aldrich as part of the AldrichCPR (Chemical Product Repository) collection of rare and unique chemicals (Cat. # L345091-1EA, 10 mg, USD 80.00) . Sigma-Aldrich explicitly disclaims that analytical data are not collected for this product and that the buyer assumes responsibility for confirming identity and purity; all sales are final with no warranties of merchantability or fitness for purpose . In contrast, the methyl ester analog is broadly available from multiple vendors (BenchChem, EvitaChem, MolAid, Hit2Lead, etc.) at larger scales and with defined purity specifications . No alternative commercial source for the quinolin-8-yl ester was identified across major chemical supplier databases.

Chemical procurement Hit identification Compound management

Kinase Inhibition Potential Anchored to the Thieno[2,3-c]pyrazole Pharmacophore

The thieno[2,3-c]pyrazole scaffold is a validated kinase inhibitor pharmacophore. Patent US 8,481,584 (and its family members, including WO 2005/075471 and US 2005/0026984) claims 1H-thieno[2,3-c]pyrazole derivatives as inhibitors of protein kinases, particularly Aurora-2 kinase, for the treatment of cancer and cell proliferative disorders [1]. Within the broader chemical class, a structurally related hydrazinocarbonyl-thieno[2,3-c]pyrazole (compound II) was reported by Barberis et al. to inhibit Aurora-1, Aurora-2, CDK2, and Tie2 kinases with IC₅₀ values of 8 nM, 8 nM, 177 nM, and 117 nM, respectively [2]. The quinolin-8-yl ester of the target compound is not explicitly exemplified in these patents; its kinase inhibitory activity has not been independently reported in the peer-reviewed literature. Procurement of this compound therefore represents a targeted exploration of an unexplored ester sub-space within a validated pharmacophore class.

Kinase inhibitor Oncology Aurora kinase

Anti-Leukemic and Anti-Inflammatory Activity Reported for Quinolin-8-yl Pyrazole/Thiophene Hybrids

A series of structurally related quinolin-8-yl pyrazole/thiophene hybrid compounds, synthesized and evaluated by researchers and published in Results in Chemistry (2022), showed measurable anti-leukemic and anti-inflammatory activity [1]. Compound 12a displayed the strongest anti-leukemic activity against THP-1 cells (IC₅₀ = 98.88 µg/mL), compound 11e (IC₅₀ = 105.42 µg/mL), and compound 11d (IC₅₀ = 112.46 µg/mL) [1]. For anti-inflammatory activity, compound 12c showed an IC₅₀ of 118.73 µg/mL, comparable to the standard drug aspirin (IC₅₀ = 107.75 µg/mL) [1]. These data establish that the quinolin-8-yl-oxy attachment to heterocyclic cores can yield biologically active molecules with quantifiable potency. The target compound differs from these literature compounds in that it bears an ester linkage rather than an ether or amide linkage to the quinoline, and is fused to a thieno[2,3-c]pyrazole rather than a simple pyrazole or thiophene.

Anti-leukemic Anti-inflammatory Quinoline hybrid SAR

Antioxidant and Anti-Inflammatory Scaffold Precedent from 5-Carbohydrazide Derivatives

Mahajan et al. (2016) synthesized three series of 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide derivatives—sharing the identical thienopyrazole core as the target compound—and evaluated them for in vitro antioxidant and anti-inflammatory activity [1]. The most potent antioxidants were compounds 3a (EC₅₀ = 6.00 ± 2.36 µg/mL) and 5c (EC₅₀ = 7.21 ± 0.67 µg/mL); the most potent anti-inflammatory compounds were 3a (EC₅₀ = 10.25 ± 1.08 µg/mL), 7b (EC₅₀ = 10.50 ± 0.99 µg/mL), and 7c (EC₅₀ = 11.18 ± 0.15 µg/mL) [1]. The target compound differs from the hydrazides at the 5-position: it is a quinolin-8-yl ester rather than a hydrazide. The carboxylic acid precursor (CAS 24086-27-9) is commercially available at ≥96% purity , enabling direct head-to-head synthesis and comparison of the ester vs. hydrazide series.

Antioxidant Anti-inflammatory Structure-activity relationship

Structural Uniqueness Index – No Direct Literature or Patent Exemplification Found

A systematic search of PubMed, Google Patents, BindingDB, ChEMBL, and PubChem (as of April 2026) failed to identify any peer-reviewed publication, patent example, or bioactivity data record specifically describing quinolin-8-yl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate [1]. The compound is not explicitly claimed in the major thieno[2,3-c]pyrazole patent families (US 8,481,584, WO 2005/075471, US 2005/0026984) [1]. In contrast, the methyl ester (CAS 24086-28-0) , the ethyl ester (CAS 296262-43-6) , and the 4-chlorophenyl ester have documented commercial availability with defined physicochemical profiles. This absence of precedent means the compound occupies an untested region of chemical space at the intersection of the privileged thieno[2,3-c]pyrazole kinase inhibitor scaffold and the 8-hydroxyquinoline metal-chelating/pharmacophoric moiety.

Chemical novelty Patent landscape Intellectual property

Recommended Research and Industrial Application Scenarios for Quinolin-8-yl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate


Kinase Inhibitor Lead Expansion – Aurora Kinase SAR Probe

Given the established Aurora-2 kinase inhibitory activity of the thieno[2,3-c]pyrazole pharmacophore (benchmark compound II: Aurora-2 IC₅₀ = 8 nM [1]), the quinolin-8-yl ester is a rational procurement target for medicinal chemistry teams seeking to explore the SAR of the ester substituent at the 5-position. The quinoline moiety introduces a metal-chelating site and extended aromatic surface that may enhance hinge-region binding in the kinase ATP pocket. Researchers should plan for in-house kinase profiling panels (e.g., Aurora-A, Aurora-B, CDK2, Tie2) to establish the potency contribution of the 8-quinolinyl ester relative to the simpler methyl and ethyl ester controls.

Anti-Leukemic Screening – THP-1 Cell Line Evaluation with Direct Comparator

The results from the 2022 quinolin-8-yl hybrid study provide a direct quantitative benchmark for anti-leukemic activity in THP-1 cells, with compound 12a showing IC₅₀ = 98.88 µg/mL and compound 11e showing IC₅₀ = 105.42 µg/mL [2]. Procurement of the target compound alongside the commercially available methyl ester (CAS 24086-28-0) enables a head-to-head comparison of the contribution of the quinolin-8-yl ester to cytotoxicity. This scenario is particularly relevant for academic labs and biotechs targeting hematological malignancies with novel chemotypes.

Chemical Biology Tool Compound – 8-Hydroxyquinoline Prodrug or Metal Chelator Probe

The 8-hydroxyquinoline substructure is a known metal-chelating moiety with applications in Alzheimer's disease research (metal-protein attenuating compounds) and antimicrobial photodynamic therapy. The target compound, by combining 8-hydroxyquinoline with a kinase-biased thienopyrazole scaffold, may serve as a dual-function probe for investigating metal-dependent kinase regulation or as a scaffold for developing metal-activated kinase inhibitors. Procurement is recommended for academic chemical biology groups with established metal-chelation assay capabilities .

Novelty-Driven Intellectual Property Generation

The absence of any patent exemplification or peer-reviewed publication for this specific compound makes it attractive for organizations seeking to establish composition-of-matter IP around thieno[2,3-c]pyrazole esters. The compound can serve as a starting point for a focused patent application covering quinolin-8-yl esters of heterocyclic carboxylic acids as kinase inhibitors, provided that the procuring organization generates its own biological data to support claims of utility.

Quote Request

Request a Quote for quinolin-8-yl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.